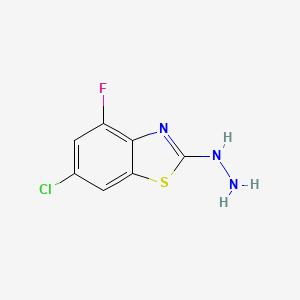

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Description

Properties

IUPAC Name |

(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCZFNGJNNAPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-aminobenzenethiol with appropriate halogenated reagents under controlled conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to introduce the hydrazino group .

Industrial Production Methods: Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. The use of specific catalysts and optimized reaction conditions ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can modify the hydrazino group to form amines.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Benzothiazole derivatives, including 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole, have shown promising anticancer properties. Studies indicate that these compounds can inhibit tumor-associated carbonic anhydrases (CAs), which are critical in cancer cell proliferation and metastasis . Specific derivatives have demonstrated significant activity against various cancer cell lines such as MDA-MB-468 and MCF-7 .

- Mechanisms of Action : The compound may exert its effects through enzyme inhibition, particularly by binding to active sites of target proteins. This mechanism is crucial in the development of new anticancer agents .

2. Antimicrobial Properties

- Research indicates that benzothiazole derivatives possess antimicrobial activities against a range of pathogens. The hydrazino group enhances these properties by increasing the compound's interaction with microbial enzymes .

3. Enzyme Inhibition Studies

- This compound has been utilized in studies focusing on enzyme inhibition mechanisms. It has been shown to inhibit HIV protease, thereby demonstrating potential as an antiviral agent .

Industrial Applications

1. Chemical Synthesis

- This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical transformations, including substitution and reduction reactions .

2. Dyes and Pigments Production

- Due to its chemical properties, this compound is also employed in the production of dyes and pigments. The presence of halogen atoms enhances the color properties and stability of the resulting compounds .

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing various benzothiazole derivatives against cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that modifications to the hydrazino group significantly impacted its anticancer efficacy .

Case Study 2: Antimicrobial Activity Evaluation

A series of tests on bacterial strains demonstrated that derivatives based on this compound showed significant inhibition against Gram-positive bacteria. The hydrazine moiety was crucial for enhancing antimicrobial activity through increased membrane permeability .

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Key Comparative Insights

Electronic and Steric Effects

- Halogen Substitution: Chlorine (C6): Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability (e.g., ). Fluorine (C4/C6): Increases metabolic stability and bioavailability via reduced oxidative metabolism (e.g., ).

Hydrazino Group Reactivity

- The hydrazino group at C2 facilitates condensation reactions with carbonyl compounds (e.g., acetophenones, aldehydes) to form hydrazones or pyrazole derivatives. For example: : Condensation with substituted acetophenones yields antimicrobial hydrazones. : Cyclization with dicarbonyl compounds produces pyrazole derivatives modulating AST/ALT enzyme activity.

Biological Activity

Overview

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound recognized for a wide array of pharmacological activities. The unique structure of this compound, featuring chlorine, fluorine, and hydrazino groups, positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction often involves enzyme inhibition by binding to the active site, which prevents substrate access and alters cellular pathways. This mechanism underlies its potential applications in various therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

- Compound B7 , a structurally related benzothiazole derivative, exhibited strong inhibition of cell proliferation in A431, A549, and H1299 cancer cells. It also promoted apoptosis and arrested the cell cycle at different concentrations (1, 2, and 4 μM) .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A431 | 2.5 | Apoptosis promotion |

| A549 | 3.0 | Cell cycle arrest |

| H1299 | 1.8 | Inhibition of migration |

Antimalarial Activity

Benzothiazole derivatives have also been explored for their antimalarial properties. A study reported that compounds structurally related to this compound showed activity against Plasmodium falciparum in vitro and in vivo. Notably, these compounds suppressed parasite growth significantly and improved survival rates in infected murine models .

Comparative Analysis

When comparing this compound with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinobenzothiazole | Simple hydrazine substitution | Moderate anticancer activity |

| 6-Chloro-2-hydrazino-1,3-benzothiazole | Contains chlorine but lacks fluorine | Limited antimalarial activity |

| 4-Chloro-1,2-difluorobenzene | Fluorinated compound without hydrazino group | Primarily used in industrial applications |

The presence of both chlorine and fluorine in this compound enhances its reactivity and pharmacological potential compared to its counterparts.

Case Studies

Several case studies have documented the biological activities of benzothiazole derivatives:

- Antitumor Study : A series of benzothiazole derivatives were synthesized and tested for anticancer properties. One compound showed an IC50 value lower than that of standard treatments against non-small cell lung cancer .

- Antimicrobial Activity : Research has indicated that benzothiazoles exhibit antimicrobial properties against various bacterial strains. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole, and how can reaction conditions be optimized for yield?

- Methodology :

- Begin with halogenated benzothiazole precursors (e.g., 6-chloro-4-fluoro-2-mercaptobenzothiazole). Introduce the hydrazino group via nucleophilic substitution using hydrazine hydrate under reflux in polar solvents (ethanol/methanol) .

- Critical conditions: Maintain reflux temperature (70–80°C), solvent purity, and reaction duration (6–8 hours). Monitor progress via TLC.

- Purification: Recrystallize from ethanol to remove unreacted hydrazine and byproducts. Yield optimization requires stoichiometric control (1:1.2 molar ratio of precursor to hydrazine hydrate) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹, ~650 cm⁻¹) .

- NMR : Use ¹H NMR to confirm hydrazino protons (δ 4.5–5.5 ppm, broad singlet) and aromatic protons. ¹⁹F NMR detects the fluorine environment (δ -110 to -120 ppm) .

- Elemental Analysis : Verify C, H, N, S, Cl, and F composition (±0.3% tolerance).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the hydrazino group for targeted derivatization?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the hydrazino group.

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

- Example : Substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) can be modeled to predict regioselectivity in substitution reactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

- Methodology :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay).

- Orthogonal Validation : Confirm enzyme inhibition (e.g., topoisomerase II) via fluorometric assays if cell-based results conflict .

- Meta-Analysis : Normalize data across studies using metrics like pIC₅₀ (-logIC₅₀) and account for variables (e.g., serum concentration in culture media) .

Q. How do crystallographic studies inform structure-activity relationships for benzothiazole derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction (SHELX) : Solve crystal structures to identify hydrogen bonding (e.g., N–H···S) and π-π interactions influencing solubility .

- Polymorph Screening : Compare bioactivity of different crystal forms (e.g., monoclinic vs. orthorhombic) to correlate packing arrangements with efficacy .

Q. What synthetic strategies enhance antimicrobial efficacy against drug-resistant strains?

- Methodology :

- Derivatization : Synthesize hydrazone derivatives via condensation with carbonyl compounds (e.g., aromatic aldehydes) to improve lipophilicity .

- Structure-Activity Table :

| Substituent Position | Bioactivity (MIC, μg/mL) | Target Pathogen |

|---|---|---|

| 6-Cl, 4-F, 2-NHNH₂ | 8.2 | S. aureus |

| 6-Br, 4-F, 2-NHNH₂ | 5.1 | E. coli |

| 6-Cl, 4-NO₂, 2-NHNH₂ | 12.4 | C. albicans |

- Combination Therapy : Test synergy with β-lactam antibiotics to overcome resistance mechanisms .

Data Contradiction Analysis

Q. Why do some studies report divergent anticancer activities for structurally similar benzothiazoles?

- Methodology :

- Mechanistic Profiling : Differentiate apoptosis induction (caspase-3 activation) vs. cell cycle arrest (flow cytometry).

- Metabolic Stability : Assess hepatic microsome stability to explain variability in in vivo vs. in vitro results .

- Epigenetic Factors : Screen for histone deacetylase (HDAC) inhibition, which may confound cytotoxicity readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.